6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and an isopropyl group in its structure adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrrole derivatives under specific conditions. For instance, the reaction may involve the use of a palladium-catalyzed Larock indole synthesis to form the indole unit, followed by a Buchwald-Hartwig amination/C-H activation reaction to construct the pyrrolo[3,2-c]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom and the pyridine ring fusion.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds share the pyrrolo[3,4-c]pyridine core but have different functional groups attached.
Uniqueness
6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the presence of both a chlorine atom and an isopropyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11ClN2O2 |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
6-chloro-1-propan-2-ylpyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O2/c1-6(2)14-5-8(11(15)16)7-4-13-10(12)3-9(7)14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
GULUUYYJPVSJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CN=C(C=C21)Cl)C(=O)O |
Origin of Product |
United States |
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